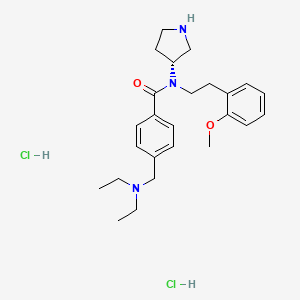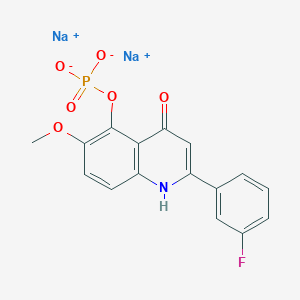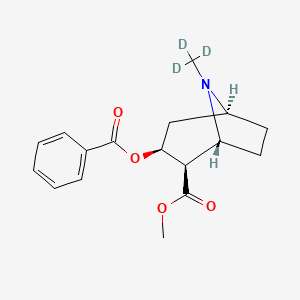
2,3,4,4',6-Pentabromodiphenyl ether
Übersicht
Beschreibung
2,3,4,4',6-Pentabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), which are compounds used as flame retardants in a variety of consumer products. These compounds have been the subject of environmental and health studies due to their persistence and potential for bioaccumulation and toxicity.
Synthesis Analysis
The synthesis of brominated diphenyl ethers can be complex due to the potential for multiple bromination sites on the aromatic rings. In one study, the backbone of 2-methoxydiphenyl ether was brominated to achieve an average of four bromine substituents. The major product of this synthesis was identified as 6'-methoxy-2,3',4,4'-tetrabromodiphenyl ether, which is closely related to the target compound 2,3,4,4',6-Pentabromodiphenyl ether . This process demonstrates the feasibility of synthesizing specific brominated compounds, although the target compound was not directly synthesized in this study.
Molecular Structure Analysis
The molecular structure of brominated diphenyl ethers is characterized by two phenyl rings connected by an ether bond, with varying numbers and positions of bromine atoms attached to the rings. The presence of multiple bromine atoms significantly affects the molecular geometry and electronic distribution, which in turn influences the compound's reactivity and interactions with biological systems .
Chemical Reactions Analysis
Brominated diphenyl ethers can undergo various chemical reactions, including debromination and hydroxylation. In the synthesis process, a side reaction was observed where the methoxy group was cleaved, leading to the formation of hydroxylated BDEs . These side reactions are important to consider as they can lead to the formation of different, potentially more toxic, compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated diphenyl ethers like 2,3,4,4',6-Pentabromodiphenyl ether are influenced by the degree of bromination. These properties include solubility, melting point, and vapor pressure, which are critical for understanding the environmental fate and behavior of these compounds. The high bromine content typically results in low solubility in water and high persistence in the environment . The studies provided do not directly analyze the physical and chemical properties of 2,3,4,4',6-Pentabromodiphenyl ether, but they do provide insight into the general characteristics of related brominated compounds.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
Research has explored the metabolism of 2,3,4,4',6-Pentabromodiphenyl ether (BDE-99) in various biological systems. For instance, Zheng et al. (2015) studied its oxidative metabolism in chicken liver microsomes, identifying several hydroxylated metabolites (Zheng et al., 2015). Erratico et al. (2011) compared the metabolism of BDE-99 and BDE-47 in rat hepatic microsomes, highlighting distinct metabolic pathways (Erratico et al., 2011). These studies provide insights into the biotransformation processes of PBDEs in different organisms.
Environmental and Health Impacts
Research has also focused on the environmental persistence and potential health impacts of BDE-99. Sellström et al. (2003) studied the temporal trends of BDE-99 in guillemot eggs, revealing significant environmental accumulation (Sellström et al., 2003). Hakk et al. (2006) examined the tissue disposition and metabolism of BDE-100 in rats, providing data on its bioaccumulation and excretion (Hakk et al., 2006).
Analytical Methods Development
Gago-Martínez et al. (2004) optimized solid-phase microextraction for analyzing BDE-99, demonstrating an efficient method for detecting this compound in environmental samples (Gago-Martínez et al., 2004). This advancement aids in monitoring and understanding the distribution of PBDEs in the environment.
Comparative Studies of PBDEs
Bruchajzer et al. (2010) compared the toxicity of PentaBDE and DecaBDE in rats, providing valuable information on the relative toxicological profiles of these compounds (Bruchajzer et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Given the potential health risks and environmental impact of PBDEs, including 2,3,4,4’,6-Pentabromodiphenyl ether, future research and regulations may focus on finding safer alternatives and mitigating the effects of these compounds . It’s also important to note that the industrial production of these compounds is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants .
Wirkmechanismus
Target of Action
2,3,4,4’,6-Pentabromodiphenyl Ether, also known as PBDE 115, is a member of the Polybrominated Diphenyl Ethers (PBDEs) class of compounds . PBDEs are known to be endocrine disruptors , meaning they interfere with the body’s endocrine system and can cause adverse developmental, reproductive, neurological, and immune effects.
Mode of Action
PBDEs, including PBDE 115, are believed to exert their effects by binding to thyroid hormone transport proteins, displacing natural hormones and disrupting normal endocrine function . This displacement can lead to changes in hormone levels and subsequent health effects.
Pharmacokinetics
PBDEs are persistent organic pollutants, meaning they resist degradation and can accumulate in the environment and in biological tissues . They are lipophilic, or fat-loving, and thus tend to accumulate in fatty tissues This property also means they have the potential to biomagnify up the food chain
Result of Action
Exposure to PBDEs, including PBDE 115, has been associated with a variety of health effects. In animal studies, neonatal exposure to PBDEs has been shown to induce persistent dysfunction, manifested as deranged spontaneous behavior . Given the role of thyroid hormones in numerous biological processes, disruption of these hormones by PBDEs could potentially lead to a wide range of health effects.
Action Environment
PBDEs are used as flame retardants in a wide variety of products, and can be released into the environment during the manufacture, use, and disposal of these products . Once in the environment, they can persist for long periods and can be transported long distances . Factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of PBDEs in the environment.
Eigenschaften
IUPAC Name |
1,2,3,5-tetrabromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTLDVXDOVSTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879927 | |
| Record name | BDE-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446254-78-0 | |
| Record name | 2,3,4,4',6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D610905QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)
![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)
![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)
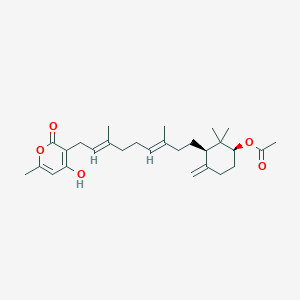

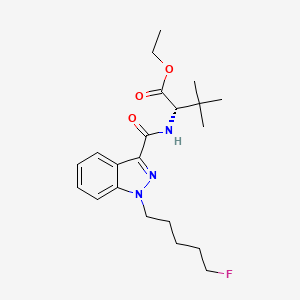

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
